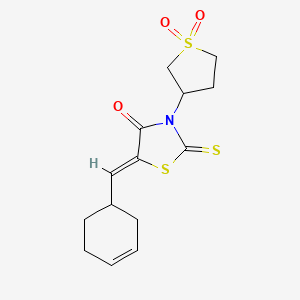![molecular formula C23H18FNO2S B3896497 2-fluoro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B3896497.png)
2-fluoro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide
説明
2-fluoro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a derivative of benzamide and has a unique molecular structure that contributes to its biological activity.
作用機序
The mechanism of action of 2-fluoro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide is complex and involves multiple targets. This compound has been shown to inhibit HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, this compound can induce histone acetylation, leading to changes in gene expression and cellular processes.
In addition, this compound has been shown to inhibit PDEs, which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, this compound can increase the levels of cyclic nucleotides, leading to changes in cellular signaling pathways and physiological processes.
Furthermore, this compound has been shown to interact with CBRs, which are receptors that mediate the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By interacting with CBRs, this compound can modulate the endocannabinoid signaling pathway, leading to changes in pain perception, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific targets and the concentration used. In general, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models.
実験室実験の利点と制限
One of the main advantages of 2-fluoro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide is its broad range of biological activities, which makes it a versatile tool for studying various cellular and physiological processes. In addition, this compound has been shown to exhibit high potency and selectivity against its targets, making it a valuable lead compound for drug discovery.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound may exhibit off-target effects at high concentrations, leading to non-specific effects and false positives. In addition, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the study of 2-fluoro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide. One potential direction is the optimization of its synthesis method to improve yields and purity. Another direction is the development of more potent and selective derivatives of this compound for drug discovery.
Furthermore, the study of the specific targets and mechanisms of action of this compound can provide insights into the regulation of cellular and physiological processes, leading to the development of new therapies for various diseases. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans can provide important information for its clinical development.
科学的研究の応用
2-fluoro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including histone deacetylases (HDACs), phosphodiesterases (PDEs), and cannabinoid receptors (CBRs). These enzymes and receptors are involved in various biological processes, including cell proliferation, differentiation, and apoptosis, making them attractive targets for drug discovery.
特性
IUPAC Name |
2-fluoro-N-[4-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO2S/c1-28-19-13-6-16(7-14-19)8-15-22(26)17-9-11-18(12-10-17)25-23(27)20-4-2-3-5-21(20)24/h2-15H,1H3,(H,25,27)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKAUGRLRKAITH-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B3896420.png)

![1-(3,5-dimethoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3896439.png)

![{[5-[(4-chlorophenoxy)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3896448.png)
![methyl 2-chloro-5-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B3896453.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-methoxyphenyl)acetamide](/img/structure/B3896462.png)
![6-hydroxy-2-{2-[4-(4-morpholinyl)phenyl]vinyl}-5-nitro-4(3H)-pyrimidinone](/img/structure/B3896473.png)

![2-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3896490.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3896505.png)


